(R)-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate, identified by the CAS number 84765-24-2, is a chemical compound with the molecular formula C15H23NO5S and a molecular weight of 329.41 g/mol. This compound is classified as an amino acid derivative and is primarily utilized in organic synthesis and pharmaceutical applications. The presence of the tert-butoxycarbonyl group indicates its role as a protecting group for amines, which is crucial in multi-step synthetic procedures.
The synthesis of (R)-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with a tert-butoxycarbonyl-protected amino alcohol. A common method includes the use of 4-dimethylaminopyridine as a catalyst and triethylamine as a base in dichloromethane under controlled temperature conditions. The reaction proceeds as follows:
The molecular structure of (R)-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate features a central propyl chain linked to a tert-butoxycarbonyl group and a sulfonate moiety derived from p-toluenesulfonic acid. The structure can be represented by its SMILES notation: CC(C)(C)OC(=O)N[C@@H](CC(=O)O)Cc1cc(S(=O)(=O)c2ccccc2)cc1.
(R)-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate can undergo various chemical reactions typical for sulfonates and protected amines:
The mechanism of action for (R)-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate primarily involves its role as an intermediate in peptide synthesis or as a building block for more complex molecules. The tert-butoxycarbonyl protecting group allows selective reactions at other functional groups without interference from amine reactivity.
The physical and chemical properties of (R)-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate are critical for its handling and application:
(R)-2-((tert-Butoxycarbonyl)amino)propyl 4-methylbenzenesulfonate finds applications primarily in:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2